2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034460-95-0
VCID: VC4377577
InChI: InChI=1S/C18H18BrN3O2/c1-2-21-10-7-13-8-11-22(18(24)16(13)21)12-9-20-17(23)14-5-3-4-6-15(14)19/h3-8,10-11H,2,9,12H2,1H3,(H,20,23)
SMILES: CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3Br
Molecular Formula: C18H18BrN3O2
Molecular Weight: 388.265

2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

CAS No.: 2034460-95-0

Cat. No.: VC4377577

Molecular Formula: C18H18BrN3O2

Molecular Weight: 388.265

* For research use only. Not for human or veterinary use.

2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide - 2034460-95-0

Specification

CAS No. 2034460-95-0
Molecular Formula C18H18BrN3O2
Molecular Weight 388.265
IUPAC Name 2-bromo-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide
Standard InChI InChI=1S/C18H18BrN3O2/c1-2-21-10-7-13-8-11-22(18(24)16(13)21)12-9-20-17(23)14-5-3-4-6-15(14)19/h3-8,10-11H,2,9,12H2,1H3,(H,20,23)
Standard InChI Key XWOVAYSRVARSNS-UHFFFAOYSA-N
SMILES CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3Br

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s structure comprises three key domains:

  • Pyrrolo[2,3-c]pyridine Core: A bicyclic system with a seven-membered ring containing nitrogen at positions 1 and 3. The 1-ethyl substituent and 7-oxo group introduce steric and electronic modifications .

  • Ethyl-Benzamide Linker: A two-carbon chain connects the pyrrolopyridine core to the benzamide group, facilitating conformational flexibility.

  • 2-Bromobenzamide Moiety: The bromine atom at the ortho position of the benzene ring enhances electrophilicity, potentially influencing binding interactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-bromo-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide
Molecular FormulaC₁₈H₁₈BrN₃O₂
Molecular Weight388.265 g/mol
SMILESCCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3Br
InChI KeyXWOVAYSRVARSNS-UHFFFAOYSA-N

Spectroscopic Identification

  • NMR: Predicted signals include a singlet for the amide proton (~10 ppm), aromatic protons in the 7.0–8.5 ppm range, and ethyl group protons at 1.2–1.5 ppm (CH₃) and 3.4–4.0 ppm (N–CH₂).

  • IR: Stretching vibrations at ~1670 cm⁻¹ (amide C=O), 1720 cm⁻¹ (pyrrolopyridinone C=O), and 550 cm⁻¹ (C–Br).

  • Mass Spectrometry: Expected molecular ion peak at m/z 388.1 (M⁺), with fragmentation patterns indicating loss of Br (–79.9 Da) and the ethyl group (–28 Da).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Core Formation: Suzuki-Miyaura coupling of a brominated pyrrolopyridine intermediate with a boronic acid derivative under Pd catalysis .

  • Ethylation: Alkylation at the pyrrolopyridine nitrogen using ethyl iodide in the presence of a base (e.g., NaH) .

  • Benzamide Conjugation: Amide coupling between the ethylamine intermediate and 2-bromobenzoyl chloride using DCC/HOBt or EDC.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C65–75%
EthylationEthyl iodide, NaH, DMF, 50°C80%
Amide Formation2-Bromobenzoyl chloride, EDC, DMAP, CH₂Cl₂70%

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield (≥85%) and purity (>98%) by optimizing residence time and temperature gradients.

  • Purification: Chromatography on silica gel (hexane/EtOAc gradient) followed by recrystallization from ethanol/water.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (50 mg/mL) and dichloromethane.

  • Stability: Stable under inert atmospheres at –20°C; degrades in acidic conditions (t₁/₂ = 12 h at pH 2).

Thermodynamic Parameters

  • logP: 3.43 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: Estimated 9.2 (pyridine nitrogen) and 12.8 (amide NH), suggesting protonation at physiological pH.

Table 3: Key Physicochemical Data

ParameterValueMethod
Melting Point168–170°C (dec.)Differential Scanning Calorimetry
logD (pH 7.4)3.43Shake-flask
Polar Surface Area36.4 ŲComputational

Biological Activity and Mechanism

Predicted Targets

  • BET Proteins: Bromodomain inhibitors (e.g., BRD4) implicated in oncology .

  • PARP-1: DNA repair enzyme targeted in BRCA-mutant cancers .

Table 4: In Silico Binding Affinities

TargetDocking Score (kcal/mol)
BRD4–9.8
PARP-1–8.2
CDK2–7.5

Applications in Medicinal Chemistry

Anticancer Agents

  • Apoptosis Induction: Downregulates Bcl-2 and activates caspase-3 in leukemia cell lines (IC₅₀ = 1.2 µM in K562) .

  • Synergy with Chemotherapy: Enhances doxorubicin efficacy 3-fold in breast cancer models .

Neuroprotective Effects

  • HDAC Inhibition: Modulates histone acetylation in neurodegenerative models (EC₅₀ = 5 µM) .

Analytical and Regulatory Considerations

Regulatory Status

  • Patent Coverage: Protected under US11612591B2 for oncology applications .

  • GLP Toxicology: No mutagenicity in Ames tests; LD₅₀ > 500 mg/kg in rats .

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